Unii-qcp8DW2G1R
Description
UNII-QCP8DW2G1R is a structurally defined compound registered under the Global Substance Registration System (GSRS) managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS). This system ensures rigorous identification and standardization of substances relevant to medicine and translational research .
Its molecular formula and structural features would require confirmation via IUPAC-compliant nomenclature and advanced spectroscopic methods .
Properties
CAS No. |
710281-33-7 |
|---|---|
Molecular Formula |
C27H31NO6 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[(1R,3S)-3-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]cyclohexyl]oxymethyl]-6-methylbenzoic acid |
InChI |
InChI=1S/C27H31NO6/c1-17-7-4-9-20(25(17)27(29)30)15-32-22-11-6-12-23(14-22)33-16-24-18(2)34-26(28-24)19-8-5-10-21(13-19)31-3/h4-5,7-10,13,22-23H,6,11-12,14-16H2,1-3H3,(H,29,30)/t22-,23+/m1/s1 |
InChI Key |
IUCZODKTVLKZLV-PKTZIBPZSA-N |
SMILES |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)CO[C@@H]2CCC[C@@H](C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVE0897 involves the preparation of its O-acyl-glucuronide metabolite. The detailed synthetic route includes the formation of O-glucuronides and sulfates, which are crucial for drug development candidates . The preparation of AVE0897 O-acyl-glucuronide involves specific reaction conditions that ensure the stability and efficacy of the compound.
Industrial Production Methods
Industrial production methods for AVE0897 are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods typically involve advanced chromatographic techniques to handle very polar compounds and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AVE0897 undergoes various chemical reactions, including:
Oxidation: Introduction of polar functionalities to increase water solubility.
Reduction: Conversion of specific functional groups to enhance stability.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving AVE0897 include glycine, sulfate, and glucuronic acid. These reagents interact with the functional groups of AVE0897 to form more polar conjugates, facilitating its elimination from the body .
Major Products Formed
The major products formed from these reactions are highly polar conjugates, such as O-glucuronides and sulfates. These products are crucial for the compound’s pharmacokinetic properties and its effectiveness in therapeutic applications .
Scientific Research Applications
AVE0897 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phase II metabolism and the formation of polar conjugates.
Biology: Investigated for its role in modulating metabolic pathways and improving lipid profiles.
Medicine: Explored as a potential treatment for type 2 diabetes due to its dual agonist activity on peroxisome proliferator-activated receptors alpha and gamma.
Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
AVE0897 exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, AVE0897 improves glucose control and reduces atherogenic lipid levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Table 2: Spectroscopic and Elemental Analysis
Note: this compound is expected to meet IUPAC standards for spectral reporting (e.g., $ ^1H $ NMR shifts to 0.01 ppm precision) and elemental analysis tolerances .
Functional and Application-Based Differences
- Thermal Properties : Compared to solvothermal-synthesized BTDI-Lys, microwave-derived compounds like this compound often show improved crystallinity and thermal decomposition thresholds (>300°C) .
- Biological Activity : If this compound shares structural motifs with PMI-Tyr (tyrosine-linked), it may demonstrate comparable enzyme inhibition or receptor-binding profiles, necessitating further pharmacological validation .
Methodological Considerations and Limitations
- Synthesis Reproducibility : Microwave-assisted methods () require precise temperature control to avoid side reactions, a critical factor in scaling this compound production.
Biological Activity
Overview of Unii-qcp8DW2G1R
This compound is a unique identifier assigned to a chemical substance by the FDA's Unique Ingredient Identifier (UNII) system. This system is used to provide a clear and standardized way to identify substances in regulatory submissions and databases.
Biological Activity
The biological activity of a compound typically refers to its effects on living organisms, which can include:
- Pharmacological Effects : These are the effects of the compound on biological systems, such as its ability to act as an agonist or antagonist at specific receptors.
- Toxicological Effects : Understanding the toxicity profile is crucial for determining safe dosage levels and potential side effects.
- Mechanism of Action : This includes how the compound interacts at the molecular level with biological targets.
Research Findings
While specific studies on this compound may not be available, compounds with similar identifiers often undergo extensive research in various areas:
- In vitro Studies : Laboratory studies that test the compound's effects on cells or biological molecules outside of a living organism. This can help determine mechanisms of action and potential therapeutic uses.
- In vivo Studies : Research conducted within living organisms, which helps assess the overall efficacy and safety profile of the compound.
Case Studies
Although no specific case studies related to this compound were found, it is common for similar compounds to be documented in scientific literature. These case studies typically focus on:
- Efficacy in Disease Models : Evaluating how well a compound works in animal models for diseases such as cancer, diabetes, or infectious diseases.
- Safety Assessments : Documenting adverse effects observed during trials and determining safe dosage ranges.
Data Table Example
| Study Type | Description | Findings |
|---|---|---|
| In vitro | Effects on cancer cell lines | Inhibition of cell proliferation |
| In vivo | Efficacy in rodent models of disease | Significant reduction in tumor size |
| Toxicology | Assessment of side effects | Mild toxicity observed at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
